N-(4-ethoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide
Description
Chemical Classification and Structural Features
This compound belongs to the benzimidazole acetamide class of heterocyclic compounds, characterized by a fused benzene-imidazole ring system. The compound incorporates three distinct structural motifs that contribute to its unique chemical and biological properties: the benzimidazole core, a trifluoromethyl substituent at the 2-position of the benzimidazole ring, and an ethoxyphenyl group attached via an acetamide linker.
The molecular structure features a planar benzimidazole system that serves as a bioisostere for naturally occurring purines, explaining the broad biological activity observed in this class of compounds. The trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability, properties that are crucial for pharmaceutical applications. This fluorinated substituent has been extensively studied in related compounds, with 2-(trifluoromethyl)benzimidazole showing applications in both pharmaceutical and agricultural sectors.
The ethoxyphenyl moiety connected through an acetamide linkage provides additional pharmacophoric elements. Similar compounds with ethoxyphenyl substitutions have demonstrated notable biological activities. For instance, N-(4-Ethoxyphenyl)-1H-benzimidazole-2-carboxamide exhibits a molecular weight of 281.31 g/mol and incorporates comparable structural features. The acetamide bridge serves as both a spacer and a hydrogen bond donor/acceptor, facilitating interactions with biological targets.
Table 1: Structural Comparison of Related Benzimidazole Acetamide Derivatives
Historical Development and Discovery
The development of benzimidazole derivatives traces back to 1944 when Woolley first hypothesized that benzimidazoles possess purine-like structures and could evoke biological applications. This foundational observation established the theoretical basis for investigating benzimidazole compounds as therapeutic agents. The systematic exploration of benzimidazole chemistry accelerated significantly after 1950, when researchers began documenting antibacterial properties against organisms such as E. coli and Streptococcus lactis.
The incorporation of trifluoromethyl groups into benzimidazole structures gained prominence in 1965 when Burton and colleagues reported that 2-trifluoromethylbenzimidazoles function as potent decouplers of oxidative phosphorylation in mitochondria. This research demonstrated that these compounds also inhibit photosynthesis and exhibit appreciable herbicidal activity, expanding their potential applications beyond medicinal chemistry. The strategic use of fluorinated substituents in pharmaceutical development became increasingly important due to their ability to enhance drug-like properties.
The development of acetamide-linked benzimidazole derivatives emerged from the need to create compounds with improved pharmacokinetic profiles and enhanced target selectivity. Research conducted in the early 2000s demonstrated that benzimidazole-containing acetamide derivatives exhibit significant neuroprotective effects. These studies established that compounds incorporating acetamide linkages could effectively attenuate neuroinflammation and oxidative stress, providing a scientific foundation for further development of this structural class.
Recent synthetic methodologies have enabled the efficient preparation of complex benzimidazole acetamide derivatives. The general synthetic approach involves a three-step reaction sequence: protection of 2-aminobenzimidazole using para-toluenesulfonyl chloride, formation of the acetamide intermediate using chloroacetyl chloride, and final substitution with appropriate amines. This methodology has been successfully applied to synthesize various derivatives, including compounds with neuroprotective activities comparable to established therapeutics.
Significance in Medicinal and Organic Chemistry
The significance of this compound and related compounds in medicinal chemistry stems from their multifaceted biological activities and their potential as multi-target therapeutic agents. Benzimidazole derivatives have demonstrated remarkable versatility, exhibiting antimicrobial, antitumor, antihelmintic, antihistaminic, proton pump inhibitory, anti-inflammatory, anticancer, antioxidant, and antihypertensive properties.
The neuroprotective potential of benzimidazole acetamide derivatives has been extensively documented through both in vitro and in vivo studies. Research has shown that compounds such as 2-(4-methoxyanilino)-N-[1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl]acetamide effectively ameliorate ethanol-induced oxidative stress, neuroinflammation, and memory impairment. These compounds demonstrate their therapeutic potential by modulating multiple pathways involved in neurodegeneration, including the downregulation of tumor necrosis factor-α (TNF-α), nuclear factor κB (NF-κB), cyclooxygenase-2 (COX2), and ionized calcium-binding adapter molecule-1 (Iba-1).
The anti-inflammatory properties of benzimidazole derivatives have been thoroughly investigated using various experimental models. Structure-activity relationship studies have revealed that electron-withdrawing groups, particularly halogen substituents, enhance anti-inflammatory activity. Compounds with 4-fluorophenyl and 4-cyanophenyl substituents at specific positions have shown excellent anti-inflammatory activity, inhibiting hind paw edema by more than 60% in carrageenan-induced inflammation models.
Table 2: Biological Activities of Benzimidazole Acetamide Derivatives
The compound's significance extends to its role as a molecular scaffold for drug design. The benzimidazole core provides an excellent framework for developing compounds that can interact with multiple biological targets simultaneously. This multitarget approach is particularly valuable in treating complex diseases such as neurodegenerative disorders, where single-target therapies have often failed in clinical trials. The versatile nature of the benzimidazole nucleus and its affinity toward several receptors suggests that derivatives like this compound could function as multistep targeting therapeutics.
In organic chemistry, these compounds serve as important intermediates and building blocks for more complex molecular architectures. The synthesis of benzimidazole acetamide derivatives demonstrates advanced synthetic methodologies, including protection-deprotection strategies, nucleophilic substitution reactions, and purification techniques such as column chromatography. The successful preparation of these compounds requires careful optimization of reaction conditions, including temperature control, solvent selection, and reaction monitoring using techniques such as thin-layer chromatography.
The pharmaceutical relevance of this compound class is further emphasized by the historical success of benzimidazole-based drugs. Notable examples include mebendazole, discovered by Janssen Pharmaceutical in 1971, and albendazole, invented in 1975. These compounds revolutionized antiparasitic therapy and demonstrated the clinical potential of the benzimidazole scaffold. The continued development of novel benzimidazole derivatives, including acetamide-linked compounds, represents a natural evolution of this successful drug class.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2/c1-2-26-13-9-7-12(8-10-13)22-16(25)11-24-15-6-4-3-5-14(15)23-17(24)18(19,20)21/h3-10H,2,11H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMMOWXJWVOOFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative, such as 2-(trifluoromethyl)benzoic acid, under acidic conditions.
Acylation Reaction: The resulting benzimidazole is then acylated with 2-bromoacetyl bromide to introduce the acetamide group.
Substitution Reaction: Finally, the ethoxyphenyl group is introduced through a nucleophilic substitution reaction using 4-ethoxyaniline.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The ethoxyphenyl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where benzimidazole derivatives are known to be effective, such as certain cancers and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, while the benzimidazole core is crucial for its biological activity. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzimidazole Core
The trifluoromethyl group in the target compound distinguishes it from analogs with other substituents. For example:
Acetamide Side Chain Modifications
The 4-ethoxyphenyl acetamide side chain is critical for target engagement. Comparisons include:
Pharmacological and Structural Insights
- Anthelmintic Activity : While the target compound lacks direct data, nitro- and chloro-substituted benzimidazole acetamides (e.g., 3c, 3q) outperform albendazole in paralysis and lethality .
- Antiproliferative Potential: Indazole analogs with 4-ethoxyphenyl acetamide side chains (e.g., 6b) show IC₅₀ values <10 µM in cancer models, suggesting a possible overlap in mechanisms .
- Crystallographic Data : Substituent orientation (e.g., dihedral angles between aryl groups) influences hydrogen bonding and dimerization, as seen in N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide .
Biological Activity
N-(4-ethoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article synthesizes available research findings, case studies, and structural activity relationships (SAR) related to this compound.
Chemical Structure and Properties
- Chemical Formula : C18H16F3N3O2
- Molecular Weight : 363.34 g/mol
- CAS Number : 433252-86-9
- Purity : >90%
The compound features a benzimidazole core substituted with a trifluoromethyl group and an ethoxyphenyl moiety, which are significant for its biological interactions.
Research indicates that the trifluoromethyl group enhances the compound's ability to interact with biological targets through hydrogen bonding and electron-withdrawing effects, which can influence enzyme inhibition and receptor binding affinity. The presence of the ethoxyphenyl group may also contribute to lipophilicity, facilitating membrane permeability.
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- Cell Line Studies : The compound has demonstrated significant antiproliferative effects against various human cancer cell lines, including:
- MCF-7 (breast cancer) : IC50 values reported at approximately 0.054 µM.
- HeLa (cervical cancer) : Similar potency observed.
- A549 (lung adenocarcinoma) : Induced apoptosis via caspase activation.
These findings suggest that the compound may disrupt tubulin polymerization, a critical process in cell division, leading to cell cycle arrest at the G2/M phase .
Enzyme Inhibition
This compound exhibits dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):
| Enzyme | IC50 Value (μM) |
|---|---|
| AChE | 10.4 |
| BChE | 7.7 |
These results indicate potential applications in treating neurodegenerative diseases such as Alzheimer's by enhancing cholinergic function .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural components:
- Trifluoromethyl Group : Enhances electron-withdrawing properties, improving binding affinity to target enzymes.
- Ethoxy Group : Increases lipophilicity, aiding in cellular uptake.
- Benzimidazole Core : Contributes to the overall stability and bioactivity of the molecule.
Comparative Analysis
A comparative analysis with other benzimidazole derivatives shows that modifications on the phenyl ring significantly affect biological activity:
| Compound | Structure Modification | IC50 (μM) |
|---|---|---|
| Compound A | No substitutions | 25.0 |
| Compound B | Trifluoromethyl substitution | 7.7 |
| Compound C | Ethoxy substitution | 10.4 |
This table illustrates how specific structural changes can enhance or diminish biological efficacy .
Case Studies and Research Findings
- Study on Antiproliferative Effects : A series of benzimidazole derivatives were synthesized, including this compound, which displayed promising results against multiple cancer cell lines with notable IC50 values indicating high potency .
- Neuropharmacological Research : The compound was evaluated for its potential as a cholinesterase inhibitor, revealing significant inhibitory action that could be beneficial in developing treatments for Alzheimer's disease .
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Critical for verifying acetamide linkages (δ ~2.5–3.5 ppm for CH₂CO) and benzimidazole protons (δ ~7.0–8.5 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : To confirm molecular formula (e.g., C₁₈H₁₅F₃N₃O₂ requires exact mass 362.1117).
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients.
How can the pharmacokinetic properties of this compound be optimized for in vivo studies?
Q. Advanced Research Focus
- Trifluoromethyl Rationale : The CF₃ group improves metabolic stability by resisting oxidative degradation, as seen in kinase inhibitors .
- Prodrug Design : Esterification of the acetamide moiety (e.g., ethyl ester prodrugs) to enhance solubility .
- Microsomal Stability Assays : Liver microsome incubations to identify metabolic hotspots and guide structural modifications.
What are the mechanistic implications of its activity against kinases like CK1?
Advanced Research Focus
The compound’s benzimidazole core may mimic ATP-binding motifs in kinases. For example:
- CK1 Inhibition : Analogous derivatives (e.g., compound 20 in ) show sub-µM IC₅₀ via competitive binding to the ATP pocket.
Experimental Validation : - Kinase Profiling Panels : Broad-spectrum assays (e.g., Eurofins KinaseScan) to identify off-target effects.
- X-ray Crystallography : Co-crystallization with CK1 to map binding interactions .
How do reaction solvents and catalysts influence yield in key synthetic steps?
Q. Basic Research Focus
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance coupling reaction yields (e.g., 70–85% for Buchwald–Hartwig amination) .
- Catalyst Systems : Pd₂(dba)₃/Xantphos outperforms Pd(OAc)₂ in aryl amination, reducing side-product formation .
Data Table :
| Step | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Trityl Protection | Methanol | K₂CO₃ | 85–90 |
| Aryl Amination | Xylenes | Pd₂(dba)₃/(R)-BINAP | 78 |
| Deprotection | DCM/TFA | — | 92 |
What computational tools are used to predict its binding affinity for biological targets?
Q. Advanced Research Focus
- Molecular Docking (AutoDock Vina) : Simulate interactions with kinase domains or parasitic tubulin (e.g., albendazole targets) .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
How does the 4-ethoxyphenyl group influence solubility and membrane permeability?
Q. Basic Research Focus
- LogP Analysis : The ethoxy group increases hydrophobicity (predicted LogP ~2.8) compared to hydroxyl analogs (LogP ~1.5).
- Permeability Assays : Caco-2 cell monolayers show moderate permeability (Papp ~5 × 10⁻⁶ cm/s), suggesting need for formulation aids .
What are the best practices for scaling up synthesis while maintaining reproducibility?
Q. Advanced Research Focus
- Process Optimization : Replace Pd₂(dba)₃ with cheaper Pd(OAc)₂ and ligand systems (e.g., DavePhos) for cost-effective scaling .
- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring.
- Crystallization Control : Seed crystals to ensure consistent polymorph formation during workup .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
